3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide
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Overview
Description
3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: This step might involve alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the indenyl moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate indenyl precursors.
Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the indenyl moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-1H-pyrazole-5-carboxamide: Lacks the indenyl and methoxy groups.
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide: Lacks the tert-butyl group.
Uniqueness
The presence of the tert-butyl group, the indenyl moiety, and the methoxy groups in 3-Tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-YL)-1H-pyrazole-5-carboxamide makes it unique compared to other similar compounds
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-tert-butyl-N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H25N3O3/c1-19(2,3)17-10-14(21-22-17)18(23)20-13-7-6-11-8-15(24-4)16(25-5)9-12(11)13/h8-10,13H,6-7H2,1-5H3,(H,20,23)(H,21,22) |
InChI Key |
IAOIZEMYQPKQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NC2CCC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
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